molecular formula C14H13BrN2O3S B6126247 dCeMM1 CAS No. 118719-16-7

dCeMM1

Cat. No.: B6126247
CAS No.: 118719-16-7
M. Wt: 369.24 g/mol
InChI Key: PBEIAQYKTXKQGF-UHFFFAOYSA-N
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Description

dCeMM1 is a compound known as a molecular glue degrader. It specifically targets and degrades the RNA-binding motif protein 39 (RBM39) by redirecting the activity of the CRL4DCAF15 ligase. This compound has shown significant potential in scientific research, particularly in the fields of molecular biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dCeMM1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

dCeMM1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups and altered chemical properties.

Scientific Research Applications

dCeMM1 has a wide range of scientific research applications, including:

    Chemistry: Used as a molecular glue degrader to study protein degradation pathways.

    Biology: Helps in understanding the role of RBM39 in cellular processes and its potential as a therapeutic target.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases involving RBM39 dysregulation.

    Industry: Potential applications in the development of new chemical processes and materials.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: Another molecular glue degrader that targets different proteins.

    Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.

    Thalidomide: An older compound with similar mechanisms of action but different targets.

Uniqueness of dCeMM1

This compound is unique in its specific targeting of RBM39 and its ability to redirect the activity of the CRL4DCAF15 ligase. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIAQYKTXKQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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